4-Methylphenyl4-ethoxybenzoate

Description

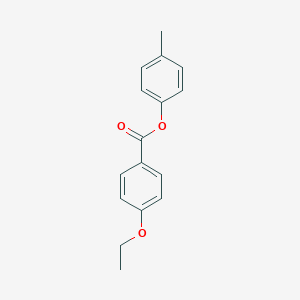

4-Methylphenyl 4-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethoxy group at the para position and esterified with a 4-methylphenol moiety. Its structure comprises two key components:

- Benzoate core: A benzene ring with a carboxylate ester group.

- Substituents:

- 4-Ethoxy group: An ethoxy (-OCH₂CH₃) substituent at the para position of the benzoate ring, which enhances electron density via resonance and inductive effects.

- 4-Methylphenyl group: A para-methyl-substituted phenyl group as the esterifying alcohol, contributing steric bulk and moderate hydrophobicity.

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.3 g/mol |

IUPAC Name |

(4-methylphenyl) 4-ethoxybenzoate |

InChI |

InChI=1S/C16H16O3/c1-3-18-14-10-6-13(7-11-14)16(17)19-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3 |

InChI Key |

APGNWGFTFDEHNY-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- Electron-donating groups (e.g., ethoxy in 4-methylphenyl 4-ethoxybenzoate) stabilize the aromatic ring, reducing electrophilic substitution rates compared to nitro-substituted analogs like ethyl 4-nitrobenzoate .

- Bulky groups (e.g., 4-methylphenyl) hinder hydrolysis but may limit applications requiring rapid degradation.

Solubility and Applications: Polar substituents (e.g., hydroxyl in 4-methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate) enhance aqueous solubility, making such compounds suitable for biomedical applications . Hydrophobic esters (e.g., 4-methylphenyl 4-ethoxybenzoate) are ideal for non-polar matrices like polymers or liquid crystals.

Synthetic Flexibility :

- Trimethylsilyl-protected alkynes (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate) enable modular synthesis via desilylation and subsequent coupling reactions .

Research Findings and Limitations

Toxicity and Environmental Impact

- Limited toxicity data are available for 4-methylphenyl 4-ethoxybenzoate. However, structurally similar esters (e.g., methyl 4-ethoxybenzoate) are generally regarded as low-toxicity compounds under controlled conditions .

- Caution: Analogous esters with reactive groups (e.g., nitro, cyano) may exhibit higher toxicity or environmental persistence, necessitating rigorous handling protocols .

Stability Under Experimental Conditions

- 4-Methylphenyl 4-ethoxybenzoate is expected to resist hydrolysis under acidic or basic conditions due to steric protection of the ester bond, contrasting with methyl or ethyl esters, which hydrolyze more readily .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.